4,5-Bis(benzyloxy)-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4,5-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-16-12-20(25-14-17-8-4-2-5-9-17)21(13-19(16)22(23)24)26-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWYGJMNFRFOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564745 | |
| Record name | 4,5-Bis(benzyloxy)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127531-39-9 | |
| Record name | 4,5-Bis(benzyloxy)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 4,5 Bis Benzyloxy 2 Methylbenzoic Acid
Functional Group Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification and amidation to form a variety of derivatives.
Esterification Reactions
Esterification of 4,5-Bis(benzyloxy)-2-methylbenzoic acid can be achieved through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The equilibrium of this reaction is typically shifted towards the product by removing water as it is formed.
Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents can be employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an active intermediate that readily reacts with an alcohol. For instance, the esterification of a similar benzoic acid derivative, 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, with 4-benzyloxyphenol was successfully carried out using DCC and DMAP in dichloromethane (B109758) at room temperature. nih.gov
The choice of alcohol can vary widely, from simple alkyl alcohols to more complex polyfunctional molecules, allowing for the synthesis of a diverse library of esters.
Table 1: Representative Esterification Reactions of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Reagents | Solvent | Conditions | Product | Ref |
| 4-(4-n-dodecyloxybenzoyloxy)benzoic acid | 4-Benzyloxyphenol | DCC, DMAP | Dichloromethane | Room Temperature, 24 h | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | nih.gov |
| p-Cresotinic acid | Ethanol (B145695) | H₂SO₄ | Ethanol | Reflux, 8 h | Ethyl 2-hydroxy-5-methylbenzoate | nist.gov |
Amidation and Peptide Coupling
The carboxylic acid functionality of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation is often facilitated by the use of coupling reagents to activate the carboxylic acid. A wide array of modern coupling reagents are available, including phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents, often used in conjunction with a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), enable the efficient formation of the amide bond under mild conditions.
For example, the synthesis of 2-methyl-4-(2-methylbenzamido)benzoic acid has been reported, highlighting the utility of amidation reactions for this class of compounds. nih.gov In the context of peptide synthesis, this compound can be coupled to the N-terminus of a peptide or an amino acid ester. Standard solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed, utilizing the aforementioned coupling reagents to ensure efficient and stereochemically preserved peptide bond formation. scielo.org.mx
Table 2: Common Coupling Reagents for Amidation and Peptide Synthesis
| Reagent Name | Abbreviation | Class |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |
Modifications of the Benzyloxy Substituents
The two benzyloxy groups serve as protecting groups for the hydroxyl functionalities at the 4- and 5-positions of the benzoic acid. Their removal or replacement is a key step in the synthesis of various target molecules.
Selective Deprotection Strategies
The benzyl (B1604629) ethers can be cleaved under various conditions, with catalytic hydrogenation being one of the most common and efficient methods. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds under mild conditions and generally provides high yields of the corresponding dihydroxybenzoic acid derivative.
An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor such as ammonium (B1175870) formate, cyclohexene, or formic acid is used in the presence of a palladium catalyst. This method can sometimes offer better selectivity and is often more convenient for laboratory-scale synthesis.
Chemical methods for debenzylation are also available. Strong acids such as trifluoroacetic acid (TFA) can be used to cleave benzyl ethers, particularly when the aromatic ring is substituted with electron-donating groups. nih.gov However, the conditions required for acid-catalyzed debenzylation can sometimes be harsh and may not be compatible with other acid-sensitive functional groups in the molecule.
Introduction of Alternative Aromatic Substituents
While the benzyloxy groups are typically used as protecting groups, it is conceivable to replace them with other aromatic substituents through a debenzylation-realkylation sequence. After removal of the benzyl groups to unmask the hydroxyl functionalities, these can be subsequently reacted with a different alkyl or aryl halide in the presence of a base, such as potassium carbonate or sodium hydride, to introduce new ether linkages. This approach allows for the synthesis of analogues with varied steric and electronic properties at the 4- and 5-positions.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the benzyloxy and methyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the most likely position for further electrophilic substitution would be the 6-position, which is ortho to the benzyloxy group at the 5-position and meta to the methyl group at the 2-position.
Potential electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. However, the conditions for these reactions must be carefully chosen to avoid cleavage of the benzyl ethers or unwanted side reactions. For instance, Friedel-Crafts reactions are often incompatible with the presence of the carboxylic acid group, which can coordinate with the Lewis acid catalyst.
Nucleophilic aromatic substitution on the ring is generally not favored unless there are strong electron-withdrawing groups present, which is not the case for this molecule.
Limited Publicly Available Data on Specific Reactions of this compound
Despite a comprehensive search of available scientific literature, detailed research findings on the specific cyclization, rearrangement, macrocyclization, and oligomerization reactions of this compound are not extensively documented. While this compound is recognized as a useful intermediate in organic synthesis, specific studies detailing its reactivity in the formation of complex cyclic and polymeric structures appear to be limited.
The inherent structure of this compound, featuring two bulky benzyloxy protecting groups and a methyl substituent on the benzene (B151609) ring, presents a unique scaffold. The electronic and steric properties of these groups are expected to influence its reactivity in intramolecular and intermolecular reactions. However, without specific published research, a detailed discussion of these transformations remains speculative.
For context, analogous reactions of other substituted benzoic acids are well-established in organic chemistry. For instance, intramolecular cyclizations of appropriately functionalized benzoic acid derivatives are common strategies for the synthesis of heterocyclic compounds. Similarly, macrocyclic lactones are often prepared through intramolecular esterification of hydroxy-substituted benzoic acids. The principles of these reactions are well understood, but their direct application and the specific outcomes for the this compound scaffold have not been explicitly described in the surveyed literature.
Furthermore, information regarding rearrangement reactions involving this specific benzoic acid scaffold is scarce. While various rearrangement reactions of polysubstituted aromatic compounds are known, their applicability to this particular molecule is not detailed in accessible research. Likewise, the preparation of macrocyclic and oligomeric derivatives from this compound is not a well-documented area. While the carboxyl group could, in principle, be used for polymerization or macrocyclization, specific examples and the resulting properties of such materials are not readily found.
Advanced Spectroscopic and Analytical Characterization of 4,5 Bis Benzyloxy 2 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in the 4,5-Bis(benzyloxy)-2-methylbenzoic acid molecule. The expected spectrum would show distinct signals for the aromatic protons on the benzoic acid ring and the benzyl (B1604629) groups, as well as singlets for the methyl and benzylic methylene (B1212753) protons. The chemical shifts (δ) and coupling constants (J) would provide insights into the connectivity of the molecule.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, benzylic, methyl, carboxyl), offering a complete picture of the carbon framework.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for elucidating complex structural details.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure, including the placement of the benzyloxy and methyl groups on the benzoic acid ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful in confirming the stereochemistry and conformation of the molecule, for instance, by showing through-space interactions between the protons of the benzyl groups and the main benzoic acid scaffold.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that would be suitable for analyzing this compound. It would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode, which would confirm the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the determination of the elemental formula of this compound, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the aromatic rings, the ether linkages, and the methyl group.
The most prominent feature would be the absorptions related to the carboxylic acid moiety. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. rasayanjournal.co.in The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak, typically found in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. rasayanjournal.co.in
Vibrations associated with the aromatic rings will also be present. The C-H stretching vibrations of the benzene (B151609) rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to cause a series of absorptions in the 1450-1600 cm⁻¹ region. rasayanjournal.co.in The C-O stretching vibrations from the benzyloxy ether groups would likely be observed as strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
The presence of the methyl group would be indicated by C-H stretching vibrations around 2950-2980 cm⁻¹. rasayanjournal.co.in A summary of these expected vibrational modes is presented in the table below.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| Aromatic C-H Stretch | Benzene Rings | 3000-3100 | Medium |
| Aliphatic C-H Stretch | Methyl Group | 2950-2980 | Medium |
| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Weak |
| Asymmetric C-O Stretch | Ether (Ar-O-CH₂) | 1200-1300 | Strong |
| Symmetric C-O Stretch | Ether (Ar-O-CH₂) | 1000-1100 | Strong |
| O-H Bend | Carboxylic Acid | 1210-1320 | Medium |
| C-O Stretch | Carboxylic Acid | 1210-1320 | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely available in public databases, its solid-state structure can be predicted based on the known behavior of benzoic acid and its derivatives. researchgate.net
A near-universal feature of crystalline carboxylic acids is the formation of centrosymmetric dimers in the solid state. nih.govnih.gov This occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules, where the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of the other, and vice versa. nih.gov This arrangement creates a stable, eight-membered ring system. It is highly probable that this compound would adopt this dimeric structure.
Table 2: Hypothetical Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or C2/c (common for centrosymmetric dimers) |
| Key Intermolecular Interaction | O-H···O hydrogen bonds forming centrosymmetric dimers |
| O-H···O Bond Distance | Approx. 2.6 - 2.7 Å |
| Dimer Motif | R²₂(8) ring motif |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of a compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for its analysis. thermofisher.com
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. ekb.egscirp.org The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer with an acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netthaiscience.info Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution and efficient elution of the compound. ekb.eg Detection is typically achieved using a UV detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance, likely in the range of 230-260 nm. researchgate.netlongdom.org
Table 3: Typical HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | 25-40 °C |
Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for compounds that are volatile and thermally stable. Direct analysis of this compound by GC is challenging due to its high molecular weight, high melting point (163-165 °C), and the high polarity of the carboxylic acid group. chemicalbook.com The polar -COOH group can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential decomposition in the hot injector. researchgate.net
To overcome these issues, derivatization is necessary. The carboxylic acid group must be converted into a less polar and more volatile functional group, such as a methyl ester or a silyl (B83357) ester. researchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS), is a common and effective method for derivatizing carboxylic acids for GC analysis. researchgate.net
Once derivatized, the resulting trimethylsilyl (B98337) ester of this compound can be analyzed on a low- to mid-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. hmdb.ca A temperature-programmed oven would be required to elute the high-boiling-point derivative. Detection can be accomplished with a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). nih.gov
Table 4: Potential GC Method Parameters for Analysis (after derivatization)
| Parameter | Condition |
| Derivatization Agent | BSTFA or other silylating agent |
| Column | Capillary, 5%-phenyl-95%-dimethylpolysiloxane (e.g., 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 280-300 °C |
| Oven Program | Initial temp ~150 °C, ramp to >300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Computational and Theoretical Investigations of 4,5 Bis Benzyloxy 2 Methylbenzoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of chemical bonds. Comparing the theoretical spectrum with experimental data can help in the structural confirmation of the compound.
Reaction Pathway Modeling and Transition State Analysis
Should 4,5-Bis(benzyloxy)-2-methylbenzoic acid be involved in chemical reactions, computational modeling could be used to investigate the reaction pathways. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state can be used to calculate the activation energy of the reaction, providing insights into the reaction kinetics.
Analysis of Intermolecular Interactions and Crystal Packing
If the crystal structure of this compound is known, computational analysis can be used to study the intermolecular interactions that govern its crystal packing. Techniques such as Hirshfeld surface analysis can visualize and quantify these interactions, which may include hydrogen bonds, van der Waals forces, and π-π stacking. This information is crucial for understanding the solid-state properties of the compound.
Future Directions and Emerging Research Opportunities for 4,5 Bis Benzyloxy 2 Methylbenzoic Acid
Development of Novel and Sustainable Synthetic Routes
The imperative for green chemistry is driving a shift away from traditional synthetic methods that often rely on harsh conditions and stoichiometric reagents. Future research into the synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid will likely prioritize the development of more sustainable and efficient routes.
Current methods often involve variations of the Williamson ether synthesis, which, while effective, can generate significant waste. Emerging strategies focus on catalytic processes, the use of greener solvents, and the implementation of continuous flow technologies. For example, replacing stoichiometric bases and benzyl (B1604629) halides with advanced catalytic systems could significantly improve atom economy and reduce salt byproducts. chem-station.com The adoption of flow chemistry could offer enhanced control over reaction parameters, leading to higher yields, improved safety profiles, and greater scalability. Research into lignin-based benzoic acid derivatives also points towards more sustainable production routes for related compounds. rsc.org
| Feature | Traditional Synthetic Approach | Future Sustainable Approach |
|---|---|---|
| Reagents | Stoichiometric strong bases (e.g., K₂CO₃), Benzyl halides | Catalytic systems (e.g., phase-transfer catalysts, transition metals) |
| Solvents | Conventional organic solvents (e.g., DMF, Acetone) | Green solvents (e.g., water, bio-solvents, supercritical fluids) |
| Process | Batch processing | Continuous flow chemistry |
| Efficiency | Moderate to good yields, significant byproduct formation | Improved yields, higher atom economy, reduced waste streams |
Exploration of Underutilized Reactivity Profiles
The chemical behavior of this compound is primarily defined by its carboxylic acid, aromatic ring, and benzyloxy functional groups. While the carboxylic acid is commonly used for transformations like esterification and amidation, significant potential remains in exploring the less obvious reactivity of the molecule.
A promising area of future research is the selective C-H activation of the aromatic ring. rsc.orgnih.govnih.gov The directing capabilities of the existing methyl and carboxylate groups could be harnessed to achieve functionalization at the otherwise less accessible C-6 position. This would open up novel pathways for creating complex derivatives. Furthermore, the benzyloxy groups, often treated simply as protecting groups, could be actively involved in new chemical transformations. chem-station.comwikipedia.orgorganic-chemistry.org Their cleavage under specific catalytic conditions could be coupled with subsequent in-situ functionalization, providing a streamlined approach to molecular diversification.
Integration into Hybrid Material Systems
The unique molecular architecture of this compound makes it a compelling building block for the creation of novel hybrid materials. nih.govnih.gov Its carboxylic acid function can serve as a robust anchoring point or linker, while the rigid, substituted aromatic core can impart specific structural and electronic properties to a larger assembly.
One of the most exciting future directions is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). unito.itscispace.comrsc.orgbrieflands.comnih.gov The geometry and functionality of the molecule, including its bulky benzyloxy groups, could be used to precisely control the pore size, surface area, and chemical environment within the MOF structure. Such tailored materials could have significant applications in areas like gas storage, catalysis, and chemical sensing. Additionally, its incorporation as a monomer into polymers could lead to new classes of functional materials, such as poly(alkoxybenzoic acids), with applications in liquid crystals or advanced composites. researchgate.neted.govresearchgate.net
Advanced Characterization Techniques for In-Situ Analysis
To optimize synthetic routes and fully understand the compound's reactivity, a detailed mechanistic understanding is essential. numberanalytics.com Advanced, in-situ analytical techniques are critical for gaining real-time insights into reaction dynamics.
Future research will benefit from the application of methods like in-situ Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. researchgate.net These techniques allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. oxinst.com For example, observing the synthesis of this compound as it happens can provide invaluable data on kinetics and transient species, leading to more rational process optimization and the discovery of novel reaction pathways. Advances in scanning probe microscopy also offer atomic-level visualization of reactions under certain conditions. mdpi.com
Theoretical Predictions Guiding Experimental Design
The synergy between computational chemistry and experimental synthesis is a powerful engine for innovation. mit.edufrontiersin.org Theoretical modeling can provide deep insights into the electronic structure and reactivity of this compound, guiding the design of more efficient experiments.
Density Functional Theory (DFT) calculations, for instance, can be used to predict reaction pathways, model transition states, and assess the stability of intermediates. acs.orgrsc.orgresearchgate.netsemanticscholar.orgvjst.vnnih.gov This predictive power can help researchers screen potential catalysts, anticipate the regioselectivity of C-H functionalization reactions, and rationalize observed experimental outcomes. chemrxiv.org By modeling the electronic and structural properties of potential hybrid materials before their synthesis, computational approaches can accelerate the discovery of materials with desired functionalities, saving significant time and resources. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
